![molecular formula C20H21F2N3O3 B2649437 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894009-60-0](/img/structure/B2649437.png)
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C20H21F2N3O3 and its molecular weight is 389.403. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on structurally similar compounds, such as chlorfluazuron, reveals insights into the crystal structures of benzoylphenyl urea insecticides. These studies highlight the dihedral angles and hydrogen bonding patterns, which are critical for understanding the chemical behavior and potential applications of related compounds (Seonghwa Cho et al., 2015).
Anticancer Activity
The synthesis and biological evaluation of derivatives, including those structurally related to the queried compound, demonstrate significant antiproliferative effects on various cancer cell lines. Such research underscores the potential of these compounds as anticancer agents, with specific derivatives showing potent inhibitory activity (Jian Feng et al., 2020).
Electron Transfer and Hydrogen Bonding
Studies on urea derivatives emphasize their role in electron transfer across hydrogen bonds, showcasing the unique electronic properties and potential applications in designing redox-active materials (M. Pichlmaier et al., 2009).
Hydrogen Bonding Complexation
Research indicates that heterocyclic ureas can form complex hydrogen-bonded structures, offering insights into the use of such compounds in self-assembly and molecular recognition processes (Perry S. Corbin et al., 2001).
Role in Neuropharmacology
Compounds with similar structures have been evaluated for their neuropharmacological effects, such as modulating orexin receptors. These studies provide a basis for exploring related urea derivatives in the treatment of neurological disorders and conditions associated with compulsive behavior (L. Piccoli et al., 2012).
Corrosion Inhibition
Derivatives of urea have been studied for their effectiveness as corrosion inhibitors for metals, indicating the potential industrial applications of these compounds in protecting materials from degradation (B. Mistry et al., 2011).
Microbial Degradation and Environmental Impact
Investigations into the microbial degradation of substituted urea herbicides offer insights into the environmental fate and biodegradability of these compounds, relevant for assessing their ecological impact (D. Murray et al., 1969).
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c1-12-3-6-16(9-13(12)2)25-11-15(10-18(25)26)24-20(27)23-14-4-7-17(8-5-14)28-19(21)22/h3-9,15,19H,10-11H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHHDWQZHINREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


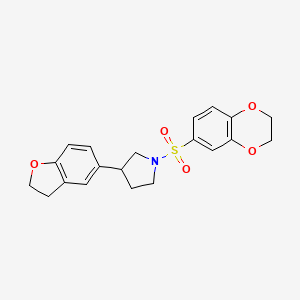
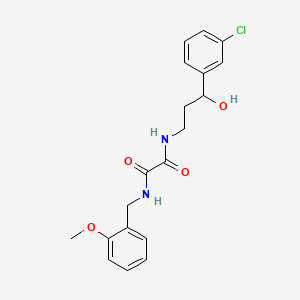

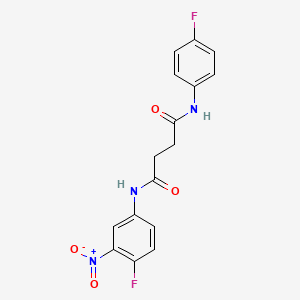
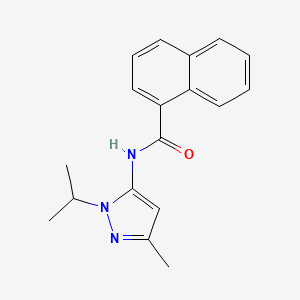
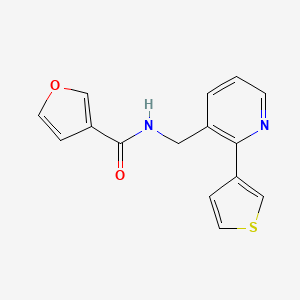
![2-(4-Ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2649364.png)
![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649367.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2649371.png)
